Orexin Receptor Subtype Selectivity: 5-Methyl Derivative Shows a 3.9-Fold Preference for OX2 over OX1
5-Methyl-1,2,3,4-tetrahydroquinoxaline exhibits a distinct selectivity profile between the two orexin receptor subtypes. This differentiation is critical for researchers aiming to develop subtype-selective modulators for disorders such as narcolepsy or insomnia. The quantitative data reveals a notable preference for the OX2 receptor. [1]
| Evidence Dimension | Receptor Binding Affinity (pEC50) |
|---|---|
| Target Compound Data | OX1R pEC50 = 5.02; OX2R pEC50 = 5.61 |
| Comparator Or Baseline | OX1R pEC50 = 5.02 |
| Quantified Difference | 3.9-fold higher potency for OX2R (pEC50 difference of 0.59 units) |
| Conditions | In vitro functional assay, human recombinant orexin receptors expressed in a heterologous system (ChEMBL database) |
Why This Matters
This selectivity data enables researchers to choose the correct tool compound for probing OX2-mediated pathways over OX1, which is essential for target validation studies.
- [1] GproteinDb. Bioactivities for CHEMBL438276. Orexin receptor binding data for 5-Methyl-1,2,3,4-tetrahydroquinoxaline. Data sourced from ChEMBL. Available at: https://gproteindb.org/ligand/213739/info. View Source
